molecular formula C22H21FN2O2 B6587542 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide CAS No. 1206992-59-7

3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide

Cat. No.: B6587542
CAS No.: 1206992-59-7
M. Wt: 364.4 g/mol
InChI Key: WQRAIEHUZWTAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This propanamide derivative features a 3-(4-fluorophenoxy)phenyl group linked via a propionamide backbone to a 2-(pyridin-4-yl)ethyl moiety. The fluorine atom on the phenoxy group enhances lipophilicity and metabolic stability, while the pyridinyl ethylamide moiety may improve solubility and target binding affinity.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-N-(2-pyridin-4-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2/c23-19-5-7-20(8-6-19)27-21-3-1-2-18(16-21)4-9-22(26)25-15-12-17-10-13-24-14-11-17/h1-3,5-8,10-11,13-14,16H,4,9,12,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRAIEHUZWTAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide typically involves the coupling of 4-fluorophenol with an appropriate halogenated benzene derivative, followed by amide formation with an ethylamine derivative. Key reaction conditions often include:

  • Solvents: : Commonly used solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalysts: : Palladium catalysts for coupling reactions, and coupling agents like EDCI or DCC for amide bond formation.

  • Temperature: : Reactions generally performed at room temperature or slightly elevated temperatures.

Industrial Production Methods:

On an industrial scale, the production of this compound may involve:

  • Batch Processes: : Ensuring high purity through rigorous purification steps.

  • Continuous Flow Synthesis: : For better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, possibly affecting the phenyl or pyridinyl rings.

  • Reduction: : Reduction reactions might involve the conversion of the amide group to an amine.

  • Substitution: : Electrophilic aromatic substitution can occur, particularly on the phenyl rings.

Common Reagents and Conditions:

  • Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents include lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Conditions include the use of strong electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

  • Oxidation products may include hydroxylated derivatives.

  • Reduction products are likely to be the corresponding amines.

  • Substitution products depend on the electrophile used and position of substitution.

Scientific Research Applications

The compound 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide is a small molecule with significant potential in various scientific research applications. This article will explore its chemical properties, biological activities, and potential therapeutic uses based on available literature and case studies.

Structure and Composition

  • Chemical Formula : C22H22F2N4O3
  • Molecular Weight : 422.384 g/mol
  • IUPAC Name : 1-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-3-[2-(4-fluorophenyl)acetyl]urea
  • SMILES Notation : FC1=CC=C(CC(=O)NC(=O)NC2=CC(F)=C(OC3=CC=NC4=C3C=CN4)C=C2)C=C1

The compound features a complex structure that includes a fluorophenoxy group and a pyridine moiety, which may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties by targeting specific pathways involved in tumor growth. For instance, studies have shown that fluorinated phenoxy derivatives can inhibit the proliferation of cancer cells by modulating signaling pathways such as EGFR and PI3K .

Inflammatory Diseases

The compound's potential as an anti-inflammatory agent has been investigated, particularly in the context of diseases characterized by chronic inflammation. Experimental models have demonstrated that related compounds can reduce inflammatory markers and improve outcomes in conditions like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of similar compounds in models of neurodegenerative diseases. These compounds may enhance neuronal survival through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory responses .

Case Study 1: Anticancer Efficacy

A study conducted on a series of phenoxy derivatives, including related structures to the target compound, showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted the importance of the fluorine substituent in enhancing biological activity.

Case Study 2: Inflammatory Response Modulation

In a preclinical model of colitis, administration of compounds structurally related to this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potential application in treating inflammatory bowel diseases.

Mechanism of Action

The mechanism by which 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide exerts its effects often involves:

  • Binding to Molecular Targets: : It may interact with specific proteins or enzymes, altering their function.

  • Pathways: : Possible involvement in signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target: 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide Likely ~C₂₂H₂₀FN₂O₂ ~366.4 g/mol* 4-Fluorophenoxy, pyridin-4-yl ethylamide Balanced lipophilicity, potential CNS activity
3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide C₂₁H₁₉FN₂O 334.39 g/mol 4-Fluorophenyl, pyridinylmethyl Simpler structure, lower molecular weight
N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide C₂₆H₃₃N₃O₄ 475.56 g/mol Hydroxy, ethyl, pyridinylmethyl Increased polarity, potential solubility
3-(4-Methoxyphenyl)-3-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide C₂₈H₃₁NO₃ 429.55 g/mol Methoxy, tetrahydro-2H-pyran Bulky substituents, reduced bioavailability
Example 53 (Chromen-2-yl derivative) C₃₄H₂₄F₂N₄O₄ 589.1 g/mol Chromen-2-yl, dual fluorine High lipophilicity, complex synthesis

*Estimated based on structural similarity to .

Key Observations:
  • Fluorine vs.
  • Pyridinyl Moieties : The pyridin-4-yl ethylamide in the target may improve CNS penetration compared to pyridinylmethyl () or morpholinium groups ().
  • Molecular Weight : The target’s moderate molecular weight (~366 g/mol) suggests better bioavailability than bulkier analogs (e.g., : 776.3 g/mol).
Target Compound (Inferred):
  • Enzyme Inhibition: Fluorinated aromatic systems (e.g., ) are common in kinase or carbonic anhydrase inhibitors. The fluorophenoxy group may confer selectivity for similar targets.
Analogues:
  • (Chromen-2-yl derivative) : The chromen ring increases lipophilicity, likely improving membrane permeability but risking hepatotoxicity.
  • (Hydroxy-containing) : The hydroxy group may enhance solubility but reduce metabolic stability due to phase II conjugation.
  • (Sulfonyl derivatives) : Sulfonyl groups improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) but may limit CNS access .

Biological Activity

The compound 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The key steps include:

  • Formation of the Fluorophenoxy Group : The introduction of the 4-fluorophenoxy moiety is achieved through nucleophilic substitution reactions.
  • Pyridine Derivative Attachment : The pyridin-4-yl group is incorporated via amide bond formation.
  • Final Amide Formation : The final product is obtained through coupling reactions under controlled conditions.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing fluorinated phenyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Case Study : A study demonstrated that a related compound exhibited an MIC (Minimum Inhibitory Concentration) of 64 μg/mL against Neisseria meningitidis, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. Notably, compounds featuring the pyridine ring have shown promise in inhibiting cancer cell proliferation.

  • Research Findings : In vitro studies revealed that certain derivatives led to significant apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.65 to 49.85 µM, indicating potent anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has also been explored. The presence of the pyridinyl group is believed to enhance the anti-inflammatory response.

  • Data Table on Biological Activities :
Activity TypeRelated CompoundsIC50 Values (µM)Reference
AntimicrobialFluorinated analogs64 (N. meningitidis)
AnticancerPyridine derivatives0.65 - 49.85
Anti-inflammatoryVarious derivativesNot specified

The biological effects of this compound are thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : The interaction with specific receptors may play a role in modulating inflammatory pathways.

Q & A

Q. What are the recommended synthetic routes for 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide?

Methodological Answer: The compound can be synthesized via amide coupling between 3-[3-(4-fluorophenoxy)phenyl]propanoic acid and 2-(pyridin-4-yl)ethylamine. Key steps include:

  • Activation of carboxylic acid : Use carbodiimide reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to form an active ester intermediate .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by HPLC (≥98% purity validation, as in ) .
  • Safety : Follow protocols for handling irritants (e.g., wear gloves, eye protection) as outlined in and .

Q. Table 1: Example Synthetic Conditions

Reagent/ConditionRoleReference
EDC·HCl, HOBtCarboxylic acid activation
DCM (solvent)Reaction medium
TriethylamineBase for pH adjustment

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the aromatic fluorophenoxy group (δ ~6.8–7.4 ppm for aromatic protons) and pyridyl moiety (δ ~8.5 ppm for pyridine protons). The amide proton typically appears at δ ~6.0–7.0 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C22_{22}H20_{20}FN2_2O2_2). provides a template for interpreting fragmentation patterns .
  • HPLC : Assess purity using a C18 column with UV detection (λ = 254 nm), as described in .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

  • Substituent Variation : Modify the fluorophenoxy group (e.g., replace fluorine with chlorine or methoxy) or pyridyl moiety (e.g., substitute pyridine with pyrimidine) to assess bioactivity changes. and demonstrate SAR strategies for analogous propanamide derivatives .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. highlights protocols for biochemical probe design .

Q. Table 2: Example SAR Modifications

Modification SiteBiological ImpactReference
Fluorophenoxy → ChlorophenoxyAlters lipophilicity
Pyridyl → PyrimidinylEnhances hydrogen bonding

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Orthogonal Assays : Validate results using multiple methods (e.g., enzyme inhibition + cellular proliferation assays). emphasizes cross-verification in medicinal chemistry studies .
  • Solubility Testing : Use dynamic light scattering (DLS) or nephelometry to rule out aggregation artifacts, as solubility issues are common with fluorinated compounds (see for protocols) .

Q. What computational approaches are suitable for predicting binding modes?

Methodological Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential maps ( discusses reaction path optimization) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases). provides examples of docking studies for similar amides .

Q. How can researchers design stable formulations for in vivo studies?

Methodological Answer:

  • Excipient Screening : Test solubility enhancers (e.g., cyclodextrins, PEGs) via phase solubility analysis.
  • Metabolic Stability : Use liver microsome assays (e.g., rat or human) to assess CYP450-mediated degradation. outlines methods for metabolic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.